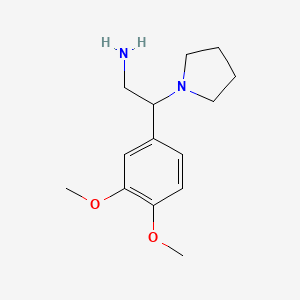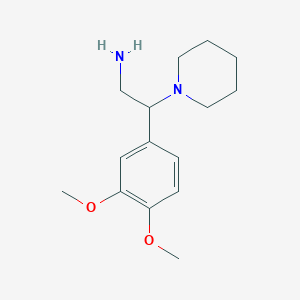
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that can be used as a reagent for the borylation of arenes . It can also be used in the creation of fluorenylborolane .
Molecular Structure Analysis
The molecular formula of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C9H19BO3 . Its molecular weight is 186.06 .
Chemical Reactions Analysis
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent for the borylation of arenes . It can also be used in the creation of fluorenylborolane .
Physical And Chemical Properties Analysis
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a liquid at room temperature . Its boiling point is 73 °C at 15 mmHg . The density of this compound is 0.912 g/mL at 25 °C . The refractive index is 1.409 .
科学的研究の応用
1. Propargylation Reagent Synthesis
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in the scalable synthesis of propargylation reagents. A continuous-flow and distillation process was developed to address issues in the typical aqueous workup and batch process, effectively producing large quantities of key propargylation reagents (Fandrick et al., 2012).
2. Aryl Boronic Ester Synthesis
This compound, when used as isopropyl pinacol borate, facilitates the mild and selective synthesis of aryl boronic esters. This approach can lead to complete equilibration to give the desired borinic esters as the sole product under certain conditions, thereby enhancing the efficiency and selectivity of boronic ester syntheses (Hawkins et al., 2008).
3. Synthesis of Modified Phenylboronic Acid Derivatives
The synthesis of modified mercapto- and piperazino-methyl-phenylboronic acid derivatives using 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been described. These compounds displayed inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
4. Allylation Reagent
This compound serves as an allylating reagent for the preparation of homoallylic alcohols and amines. It is also commercially available and stable to air and water, making it useful for various chemical synthesis applications (Ramachandran & Gagare, 2010).
5. Development of Silicon-Based Drugs
It has contributed to the development of a new building block for silicon-based drugs and odorants. The compound has shown synthetic potential, as demonstrated by its use in the new synthesis of retinoid agonist disila-bexarotene (Büttner et al., 2007).
6. Synthesis of Novel Organic Compounds
It has been used in the synthesisof novel organic compounds, such as the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, displaying significant inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).
7. Chemical Surface Reactions
Investigations into the surface chemistry of isopropoxy tetramethyl dioxaborolane on copper surfaces have been conducted, demonstrating its potential for forming boron-containing tribofilms, which could be useful for copper-copper sliding contacts (Miller et al., 2012).
8. Synthesis of Polyenes for Neurodegenerative Diseases
The compound has been used in the synthesis of boron-containing polyene systems, which are potential intermediates for creating new materials for technologies like Liquid Crystal Display (LCD). These compounds are also being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Safety And Hazards
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECCSFDHAVAAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508223 | |
| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
76347-13-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



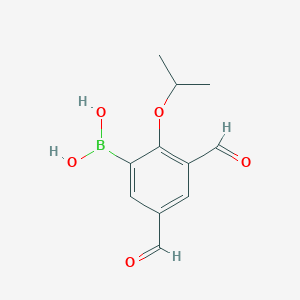
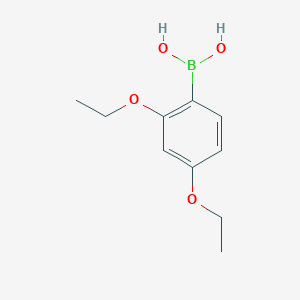
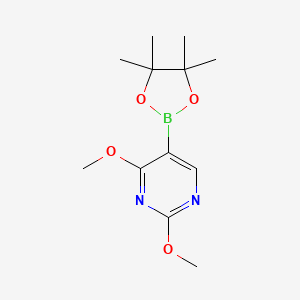
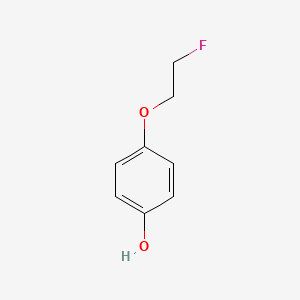
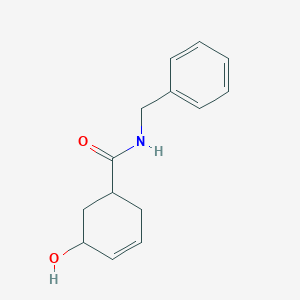
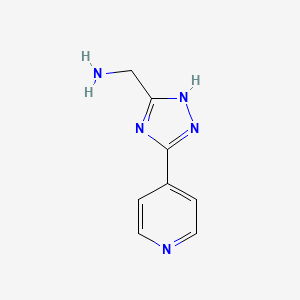
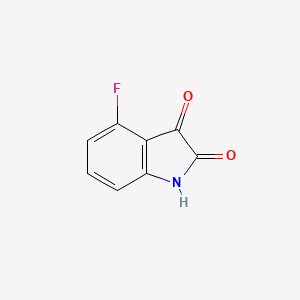
![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
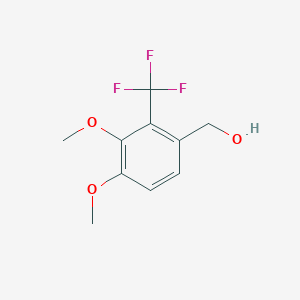
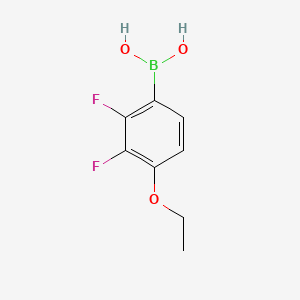
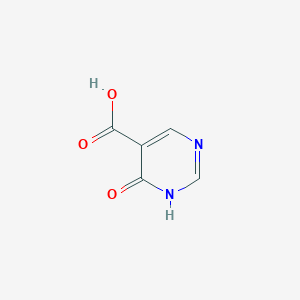
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
